An In-Depth Technical Guide to the Structural Analysis of Cycloviolacin O25: A Prototypical Bracelet Cyclotide
An In-Depth Technical Guide to the Structural Analysis of Cycloviolacin O25: A Prototypical Bracelet Cyclotide
Abstract
Cycloviolacin O25, a unique member of the cyclotide family isolated from Viola odorata, presents a compelling case study in the structural elucidation of complex, disulfide-rich peptides. Its cyclic cystine knot (CCK) motif confers exceptional stability and a range of biological activities, making it a molecule of significant interest for drug development. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the complete structural analysis of cycloviolacin O25. We present a phased approach, beginning with the isolation and primary structure determination through mass spectrometry and chemical synthesis. Subsequently, we detail the protocols for three-dimensional structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, using the closely related cycloviolacin O2 as a structural homologue. Finally, we discuss methods for assessing the structural integrity and stability of the CCK framework. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of the experimental and computational techniques used to characterize these promising therapeutic scaffolds.
Introduction: The Significance of Cycloviolacin O25 and the Cyclic Cystine Knot Motif
Discovery and Biological Importance of Cycloviolacin O25
Cycloviolacin O25 is a plant-derived peptide isolated from the roots of the sweet violet, Viola odorata. It belongs to the cyclotide family, a large and diverse group of proteins characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] Cyclotides, including cycloviolacin O25, have demonstrated a wide array of biological activities, such as anti-HIV, antimicrobial, and cytotoxic effects, making them attractive candidates for therapeutic development.[2][3][4]
The Cyclotide Family: A Primer on the Cyclic Cystine Knot (CCK)
The defining feature of cyclotides is the cyclic cystine knot (CCK) motif.[1] This intricate structure consists of a cyclic peptide backbone through which one disulfide bond is threaded, creating a highly constrained and stable framework. This exceptional stability makes cyclotides resistant to thermal and chemical degradation, as well as to enzymatic digestion.[5] The CCK motif is a versatile scaffold that can accommodate a wide range of amino acid sequences in its surface-exposed loops, allowing for the evolution of diverse biological functions.[6]
Unique Structural Features of Cycloviolacin O25
Cycloviolacin O25 is classified as a "bracelet" cyclotide. A particularly interesting feature of cycloviolacin O25 is the presence of an Asn-Asp dipeptide sequence in loop 6.[1] This is noteworthy because a single asparagine or aspartic acid residue in this loop is thought to be crucial for the cyclization of cyclotides via an asparaginyl endopeptidase. The presence of both adjacent residues in cycloviolacin O25 suggests a greater tolerance in the cyclization mechanism than previously understood.[1]
Objectives and Scope of this Guide
This technical guide aims to provide a detailed, step-by-step framework for the complete structural analysis of cycloviolacin O25. It is designed to be a practical resource for researchers, offering both the theoretical underpinnings and the experimental protocols necessary to elucidate the primary, secondary, and tertiary structure of this and other cyclotides. The guide will cover isolation, sequencing, chemical synthesis for verification, and high-resolution 3D structure determination.
De Novo Structural Elucidation Workflow: A Phased Approach
The structural elucidation of a novel cyclotide like cycloviolacin O25 is a multi-step process that integrates various analytical and synthetic techniques. The workflow is designed to be iterative, with the results from one phase informing the next.
Caption: Workflow for the structural elucidation of cycloviolacin O25.
Phase 1: Isolation and Primary Structure Determination
Isolation of Cycloviolacin O25 from Viola odorata
The initial step in the structural analysis of cycloviolacin O25 is its isolation and purification from its natural source.[1]
Experimental Protocol: Extraction and Purification
-
Extraction: Dried and powdered root material of Viola odorata is defatted with an organic solvent like dichloromethane. The defatted material is then extracted with a mixture of ethanol and water (e.g., 50% v/v).[7]
-
Initial Fractionation: The crude extract is concentrated to remove the ethanol and then acidified. This aqueous extract is then subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for peptides.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-enriched fraction is further purified by preparative RP-HPLC on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is used for elution. Fractions are collected and analyzed by mass spectrometry to identify those containing cycloviolacin O25.[1][9]
Primary Structure Elucidation by Mass Spectrometry
The determination of the amino acid sequence of cycloviolacin O25 is achieved through a combination of chemical modification and tandem mass spectrometry.
Experimental Protocol: Reduction, Alkylation, and Enzymatic Digestion
-
Reduction: The purified cycloviolacin O25 is treated with a reducing agent, such as dithiothreitol (DTT), to break the three disulfide bonds.[10]
-
Alkylation: The resulting free thiol groups are alkylated with iodoacetamide to prevent the reformation of disulfide bonds. This modification also adds a known mass to each cysteine residue, aiding in their identification.[10]
-
Enzymatic Digestion: The linearized and alkylated peptide is then digested with a specific protease, such as trypsin or chymotrypsin. This breaks the peptide into smaller, more manageable fragments for MS/MS analysis.[10]
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
-
LC-MS/MS: The digested peptide fragments are separated by liquid chromatography and introduced into a tandem mass spectrometer.[4]
-
Fragmentation: In the mass spectrometer, the peptide ions are fragmented, typically by collision-induced dissociation (CID), to generate a series of b- and y-ions.[7]
-
De Novo Sequencing: The resulting fragmentation pattern is analyzed to determine the amino acid sequence of each peptide fragment.[11]
-
Sequence Assembly: The sequences of the overlapping peptide fragments are assembled to reconstruct the full primary sequence of cycloviolacin O25.
Chemical Synthesis and Verification
To confirm the determined sequence and to produce larger quantities of the peptide for further studies, chemical synthesis is employed.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Chain Assembly: The linear precursor of cycloviolacin O25 is synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed.[2]
-
Purification: The crude linear peptide is purified by RP-HPLC.[9]
Experimental Protocol: Oxidative Folding and Backbone Cyclization
-
Cyclization: The purified linear peptide is subjected to a head-to-tail cyclization reaction. This is often achieved using a thioester-mediated native chemical ligation strategy.[1]
-
Oxidative Folding: The cyclized peptide is then folded in a redox buffer containing, for example, a mixture of reduced and oxidized glutathione, to facilitate the correct formation of the three disulfide bonds of the cystine knot.[5]
-
Purification and Verification: The final cyclized and folded cycloviolacin O25 is purified by RP-HPLC. Its identity is confirmed by comparing its retention time and mass spectrum with that of the natural product.[11]
Phase 2: Three-Dimensional Structure Determination
The Importance of High-Resolution 3D Structures
A high-resolution three-dimensional structure is essential for understanding the structure-function relationships of cycloviolacin O25. It provides insights into the spatial arrangement of amino acid residues, the conformation of the loops, and the overall topology of the CCK motif.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the 3D structure of peptides in solution, which mimics their native environment.[8]
Experimental Protocol: 2D NMR Data Acquisition and Analysis
-
Sample Preparation: A concentrated solution (typically 1-2 mM) of purified cycloviolacin O25 is prepared in a suitable buffer, often containing a small percentage of D₂O for the lock signal.
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The acquired spectra are analyzed to assign all proton resonances to specific amino acid residues in the sequence.[12]
-
Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Refinement and Validation: The resulting structures are refined and validated using established quality criteria.
Case Study: The Solution Structure of Cycloviolacin O2 (PDB: 2KNM)
As a specific high-resolution structure of cycloviolacin O25 is not yet publicly available, we can refer to the solution structure of the closely related cycloviolacin O2 (PDB ID: 2KNM) as a robust homology model.[3] The structure of cycloviolacin O2 reveals the canonical CCK fold, with a well-defined β-sheet and several turns. This structure provides a valuable template for understanding the overall fold of cycloviolacin O25 and for designing further experiments.
Method 2: X-ray Crystallography
X-ray crystallography can provide a high-resolution snapshot of the peptide structure in the solid state.[13]
Experimental Protocol: Crystallization and X-ray Diffraction
-
Crystallization: Purified cycloviolacin O25 is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. This can be a challenging step for cyclotides due to their conformational rigidity and hydrophobicity.[14]
-
X-ray Diffraction: The obtained crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution crystal structure.[14]
Phase 3: Structural Integrity and Stability Assessment
The Role of the Cyclic Cystine Knot in Stability
The CCK motif is the primary determinant of the exceptional stability of cyclotides. Biophysical techniques can be used to quantify this stability.[11]
Data Presentation: Biophysical Characterization
| Technique | Parameter Measured | Information Gained |
| Circular Dichroism (CD) | Far-UV CD spectrum | Secondary structure content (β-sheet, turns) |
| Thermal Denaturation | Change in CD signal with temperature | Melting temperature (Tm), an indicator of thermal stability |
| Chemical Denaturation | Change in fluorescence or CD with denaturant concentration | Free energy of unfolding (ΔG), a measure of conformational stability |
Molecular Dynamics Simulations
In silico methods, such as molecular dynamics (MD) simulations, can provide further insights into the dynamics and stability of the cycloviolacin O25 structure. These simulations can model the behavior of the peptide in different environments and can be used to study the effects of mutations on its stability and conformation.[9]
Conclusion and Future Directions
The structural elucidation of cycloviolacin O25 is a challenging but rewarding endeavor that provides fundamental insights into the structure and function of this unique class of peptides. The methodologies outlined in this guide, from isolation and sequencing to high-resolution 3D structure determination, provide a comprehensive framework for the characterization of cyclotides. A detailed understanding of the structure of cycloviolacin O25 will undoubtedly facilitate its development as a potential therapeutic agent and as a scaffold for the design of novel peptide-based drugs. Future work should focus on obtaining a high-resolution experimental structure of cycloviolacin O25 to validate homology models and to provide a more detailed understanding of its unique structural features.
References
- A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC. (n.d.).
- Wang, C. K., Colgrave, M. L., Gustafson, K. R., Ireland, D. C., Goransson, U., & Craik, D. J. (2009). Combined X-ray and NMR analysis of the stability of the cyclotide cystine knot fold that underpins its insecticidal activity and potential use as a drug scaffold. Journal of Biological Chemistry, 284(16), 10655–10664.
- Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(9), 1964–1971.
- Rosengren, K. J., Daly, N. L., Plan, M. R., Waine, C., & Craik, D. J. (2003). Twists, knots, and rings in proteins. Structural definition of the cyclotide framework. Journal of Biological Chemistry, 278(10), 8606–8616.
- Burman, R., Gunasekera, S., Strömstedt, A. A., & Göransson, U. (2019). The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs. Viruses, 11(3), 216.
- Daly, N. L., Rosengren, K. J., & Craik, D. J. (2009). Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold. Journal of Biological Chemistry, 284(16), 10655–10664.
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Rosengren, K. J., et al. (2010). Solution structure of the cyclotide cycloviolacin O2. RCSB PDB. [Link]
- Gómez-Patiño, M. B., et al. (2022). In Silico Study of Anticancer and Antimicrobial Peptides Derived from Cycloviolacin O2 (CyO2). Biointerface Research in Applied Chemistry, 13(1), 7.
- Göransson, U., et al. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles.
- Tang, J., et al. (2022). Cyclic cystine knot and its strong implication on the structure and dynamics of cyclotides.
- Tang, J., et al. (2023). Cyclic cystine knot and its strong implication on the structure and dynamics of cyclotides.
- Henriques, S. T., & Craik, D. J. (2010). Cyclotides as templates in drug design. Drug Discovery Today, 15(1-2), 57–64.
- Gilding, E. K., et al. (2018). Discovery and Characterization of Cyclotides from Rinorea Species.
- Poth, A. G., et al. (2015).
- Handley, T., et al. (2020). Cyclotide Structures Revealed by NMR, with a Little Help from X-ray Crystallography. Molecules, 25(24), 5887.
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